molecular formula C11H14F2O2 B2625308 3,5-Difluoroadamantane-1-carboxylic acid CAS No. 73600-37-0

3,5-Difluoroadamantane-1-carboxylic acid

Cat. No.: B2625308
CAS No.: 73600-37-0
M. Wt: 216.228
InChI Key: XDAFDDXJQRAKEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Difluoroadamantane-1-carboxylic acid is a fluorinated derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-difluoroadamantane-1-carboxylic acid typically involves the fluorination of adamantane derivatives. One common method includes the reaction of adamantane with fluorinating agents such as Ishikawa reagent. The process involves multiple steps, including the formation of intermediates like 3,5-difluoroadamantan-1-yl isocyanate .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,5-Difluoroadamantane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various fluorinated derivatives, alcohols, and substituted adamantane compounds .

Scientific Research Applications

3,5-Difluoroadamantane-1-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-difluoroadamantane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound can enhance binding affinity and selectivity, leading to improved efficacy in inhibiting specific biological pathways. The rigid adamantane structure also contributes to its stability and bioavailability .

Comparison with Similar Compounds

  • 3-Fluoroadamantane-1-carboxylic acid
  • 3,5,7-Trifluoroadamantane-1-carboxylic acid
  • Adamantane-1-carboxylic acid

Comparison: 3,5-Difluoroadamantane-1-carboxylic acid is unique due to the presence of two fluorine atoms at specific positions on the adamantane framework. This fluorination pattern enhances its chemical stability and biological activity compared to non-fluorinated or differently fluorinated analogs. The compound’s unique properties make it a valuable candidate for various applications in research and industry .

Properties

IUPAC Name

3,5-difluoroadamantane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2O2/c12-10-2-7-1-9(4-10,8(14)15)5-11(13,3-7)6-10/h7H,1-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDAFDDXJQRAKEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1(CC(C2)(C3)F)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The procedure of Example 2 for the conversion of 3-fluoroadamantane-1-carboxylic acid to 3-fluoroadamantan-1ylamine was utilized. 4.32 g (20 mmol) of 3,5-difluoroadamantane-1-carboxylic acid provided after 96 hours crude product which was chromatographed on silica gel using 4:1 hexane:EtOAc to afford 4.7 g (73%) of benzyl carbamate: mp 71.9-72.9° C.; 1H NMR (CDCl3) 1.80-1.90 (7H, m), 2.02-2.25 (6H, m) 2.40-2.50 (1H, m), 4.84 (1H, bs),5.04 (2H, bs), 7.30-7.40 (5H, m); 13C NMR (CDCl3) 29.07, 38.98, 40.15, 45.54, 47.16, 54.25, 66.37, 92.24 (188.67), 128.09, 128.17, 128.52, 128.56, 136.26, 154.18. Anal. Calc'd for C18H2NO2F2 : C, 67.27; H, 6.59; N, 4.36; F, 11.82; Found: C, 66.96; H, 6.54; N, 4.33; F, 11.71. Hydrogenation (HOAc/Pd/C/50 PSI) of 7.84 g (24.4 mmol) of this intermediate for a period of 5 hours provided 7.8 g (>100%) of 3, 5-difluoro-adamantan-1ylamine as its acetate salt.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Under a N2 atmosphere was added 22.8 g (100 mmol) of methyl-3-fluoro-5-hydroxyadamantane-1-carboxylate to 400 ml of dry chloroform and the resultant solution was cooled to -50° C. To this solution was added drop-wise 13.1 ml (100 mmol) of DAST. The suspension was allowed to warm to ambient temperature and then heated to reflux for 1.5 hours. The resultant solution was cooled and treated with water (400 ml). The organic layer was separated, and the aqueous layer was washed again with chloroform (50 ml). The organic extracts were washed with brine, dried over magnesium sulfate, filtered and concentrated in vacuo to afford 23.2 g of crude product. Under a N2 atmosphere was added to 75 ml of methanol, 50 ml of THF, 250 ml of water, 22.0 g (95.6 mmol) of methyl 3,5-difluoroadamantane-1-carboxylate generated in this step, followed by 8.0 g (200 mmol) of NaOH pellets. The solution was allowed to stir overnight. The aqueous solution was extracted with ethyl acetate. The aqueous layer was acidified to a pH of 1.0 with 1N HCl and the resultant solution was extracted with ethyl acetate (200 ml), and this organic extract was washed with water, brine, dried over magnesium sulfate, filtered and concentrated in vacuo to afford 19.8 g (96%) of 3,5-difluoroadamantane-1-carboxylic acid. An analytical sample of this compound was obtained following an EtOAc/Hexane recrystallization: mp 162-164° C.; 1H NMR (CDCl3) 3C NMR (DMSO) 30.16, 35.67, 39.55, 42.09, 44.92, 46.92, 93.29. Crystals from the recrystallization were suitable for X-ray analysis. Anal. Calc'd for C11H14O2F2 : C, 61.10; H, 6.53; F, 17.57; Found: C, 61.00; H, 6.57; F, 17.32.
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
22.8 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
13.1 mL
Type
reactant
Reaction Step Four
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
8 g
Type
reactant
Reaction Step Six
Quantity
22 g
Type
reactant
Reaction Step Seven
Name
Quantity
250 mL
Type
solvent
Reaction Step Seven
Name
Quantity
50 mL
Type
solvent
Reaction Step Seven
Quantity
75 mL
Type
solvent
Reaction Step Seven

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.